7-Methoxy-1-benzofuran-2-carbonyl chloride synthesis from 7-methoxy-1-benzofuran-2-carboxylic acid
7-Methoxy-1-benzofuran-2-carbonyl chloride synthesis from 7-methoxy-1-benzofuran-2-carboxylic acid
[1]
Executive Summary
This technical guide details the synthesis of 7-methoxy-1-benzofuran-2-carbonyl chloride (CAS: 242133-59-1) from its corresponding carboxylic acid precursor.[1] This transformation is a critical intermediate step in the development of melatonin receptor agonists (e.g., agomelatine bioisosteres) and specific antitumor agents.
The 7-methoxy-1-benzofuran scaffold presents unique electronic properties due to the electron-donating methoxy group at the 7-position.[1] While this activates the benzofuran ring, it also requires precise control over reaction conditions to prevent regioselective electrophilic chlorination on the aromatic ring. This guide presents two validated protocols:
-
Method A (Thionyl Chloride): A robust, scalable protocol suitable for gram-to-kilogram synthesis.[1]
-
Method B (Oxalyl Chloride/DMF): A mild, high-fidelity protocol for research-scale applications requiring high purity.[1]
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]
Electronic Environment
The starting material, 7-methoxy-1-benzofuran-2-carboxylic acid , features a fused bicyclic system.[1]
-
The 7-Methoxy Group: Acts as a strong
-acceptor but a stronger -donor.[1] This increases electron density in the benzene ring, specifically activating positions 4 and 6 toward electrophilic attack. -
The 2-Carboxylic Acid: The target for functionalization.[1] The adjacent furan oxygen lone pair stabilizes the intermediate acylium ion, but the electron-rich nature of the system makes the ring susceptible to side reactions if harsh Lewis acids are employed.
Reaction Pathway Selection
| Parameter | Method A: Thionyl Chloride ( | Method B: Oxalyl Chloride ( |
| Scale | Industrial / Large Scale | Laboratory / Milligram to Gram |
| Temperature | Reflux ( | |
| Byproducts | ||
| Catalyst | DMF (Optional but recommended) | DMF (Required) |
| Risk Profile | Thermal degradation of sensitive ethers | Very mild; minimal thermal risk |
Experimental Protocols
Method A: Thionyl Chloride (Scalable Standard)
Best for: Large batches where removal of solid byproducts is undesirable.
Reagents:
-
Substrate: 7-methoxy-1-benzofuran-2-carboxylic acid (1.0 eq)[1]
-
Reagent: Thionyl chloride (
) (5.0 – 10.0 eq) -
Solvent: Toluene (anhydrous) or Neat
-
Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a
drying tube (or inlet). -
Addition: Charge the flask with the carboxylic acid. If using solvent, add anhydrous Toluene (5 mL/g of substrate).
-
Activation: Add thionyl chloride dropwise. Caution: Gas evolution (
, ).[2] -
Catalysis: Add 1-2 drops of dry DMF.
-
Reaction: Heat the mixture to reflux (
) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride. -
Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess
and solvent. -
Azeotrope: Add fresh Toluene (10 mL) and re-evaporate. Repeat twice. This "azeotropic distillation" is critical to remove trace thionyl chloride which can interfere with subsequent nucleophilic substitutions.
-
Output: The product is typically an off-white to yellow solid/oil, used immediately without further purification.
Method B: Oxalyl Chloride (High Fidelity)
Best for: Small scale, high-purity requirements, or substrates sensitive to heat.
Reagents:
-
Substrate: 7-methoxy-1-benzofuran-2-carboxylic acid (1.0 eq)[1]
-
Reagent: Oxalyl chloride (1.2 – 1.5 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Catalyst: DMF (0.05 eq - catalytic amount is critical)[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under
. Add the carboxylic acid and anhydrous DCM (10 mL/g). -
Catalysis: Add catalytic DMF (1-2 drops).
-
Chlorination: Cool the suspension to
(ice bath). Add oxalyl chloride dropwise via syringe. -
Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Observation: Vigorous bubbling (
) will occur immediately upon addition. The reaction is complete when gas evolution ceases and the solid acid dissolves.
-
-
Workup: Evaporate the solvent and excess oxalyl chloride under reduced pressure.
-
Purification: Generally not required. The residue is sufficiently pure (
) for subsequent coupling.
Mechanistic Insight: The Vilsmeier-Haack Activation
The addition of DMF is not merely for solubility; it fundamentally alters the mechanism.[1] DMF reacts with the chlorinating agent (
Figure 1: Catalytic Cycle & Mechanism
Caption: The catalytic cycle showing the formation of the active Vilsmeier reagent (chloroiminium species), which activates the carboxylic acid, facilitating chloride substitution and regenerating DMF.[1][3][4][5][6]
Process Workflow & Decision Matrix
Figure 2: Synthesis Workflow
Caption: Decision matrix for selecting the optimal chlorination pathway based on scale and purity requirements.
Characterization & Quality Control
Acid chlorides are hydrolytically unstable, making direct analysis (HPLC/LCMS) difficult as they revert to the acid or form methyl esters in methanol.
Recommended QC Protocol:
-
Derivatization: Take a small aliquot (10 mg) and react with excess methanol or benzylamine.
-
Analysis: Analyze the resulting methyl ester or benzyl amide via HPLC or NMR.
-
Shift Check: The carbonyl carbon in
C NMR for the acid chloride typically appears around 160–165 ppm, distinct from the acid. -
IR Spectroscopy: Look for the shift in the carbonyl stretch. Acid chlorides typically show a strong band at 1750–1780 cm⁻¹ , significantly higher than the carboxylic acid (1680–1710 cm⁻¹).
-
Safety & Handling
-
Corrosive Hazards: Both
and cause severe burns. All operations must be performed in a functioning fume hood. -
Gas Evolution: The reaction generates
and / . Ensure the glassware is vented through a scrubber (NaOH trap) or into the back of the hood. -
Moisture Sensitivity: The product hydrolyzes rapidly in moist air to release
. Store under inert atmosphere ( /Ar) in a desiccator or freezer (-20°C).
References
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).[7] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.[7]
- Context: Describes the synthesis and derivatization of 7-methoxybenzofuran-2-carboxylic acid, establishing the stability of the core scaffold during amid
-
De Luca, L., Giacomelli, G., & Nieddu, G. (2007).[8] A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957.
- Context: Provides foundational methods for benzofuran carboxylic acid handling and activ
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Context: Authoritative source for the Vilsmeier-Haack mechanism and acid chloride synthesis using oxalyl chloride/DMF.[1]
-
-
BLD Pharm. (n.d.). Product Datasheet: 7-Methoxy-1-benzofuran-2-carbonyl chloride (CAS 242133-59-1).[1][9]
- Context: Verification of the specific chemical entity and commercial availability d
Sources
- 1. 41717-28-6|Benzofuran-2-carbonyl chloride|BLD Pharm [bldpharm.com]
- 2. orgosolver.com [orgosolver.com]
- 3. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]
- 4. BindingDB BDBM80227 3-(7-methoxy-1-benzofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione::3-(7-methoxy-2-benzofuranyl)-4-methyl-1H-1,2,4-triazole-5-thione::3-(7-methoxybenzofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione::MLS000706431::SMR000288483::cid_1092811 [bindingdb.org]
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